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Compound of Interest

Compound Name: Azetidin-3-yl dimethylcarbamate
CAS No.: 935730-62-4
Cat. No.: B1443007

Get Quote

Executive Summary & Compound Profile

Azetidin-3-yl dimethylcarbamate represents a specific class of "warhead-bearing" nitrogen
heterocycles. Structurally, it combines a rigid azetidine core (mimicking the cationic headgroup
of acetylcholine) with a dimethylcarbamate moiety (a known pharmacophore for pseudo-
irreversible inhibition of cholinesterases).

While often utilized as a chemical building block in the synthesis of complex Mcl-1 inhibitors, its
intrinsic pharmacological profile positions it as a potent candidate for Acetylcholinesterase
(AChE) and Butyrylcholinesterase (BuChE) inhibition. This guide details the protocols required
to validate its activity, kinetics, and selectivity in vitro.

Physicochemical Profile
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Parameter Value | Description
IUPAC Name Azetidin-3-yl N,N-dimethylcarbamate
CAS Number 935668-34-1

Molecular Formula

Molecular Weight 144.17 g/mol

pKa (Calculated) ~11.0 (Azetidine nitrogen)

Solubility High in water/DMSO (due to amine protonation)
Target Class Serine Hydrolase Inhibitor (Cholinergic)

Mechanism of Action: The Carbamylation Cycle

Unlike competitive inhibitors that bind and release, Azetidin-3-yl dimethylcarbamate functions
as a pseudo-irreversible inhibitor. The mechanism involves the transfer of the
dimethylcarbamoyl group to the catalytic triad serine (Ser203 in AChE), rendering the enzyme
inactive until slow hydrolysis (decarbamylation) occurs.

Mechanistic Pathway

e Binding: The protonated azetidine nitrogen binds to the Anionic Subsite (Trp86), orienting the
carbamate toward the catalytic serine.

o Acylation (Carbamylation): The active site Serine attacks the carbamate carbonyl.
e Leaving Group Release: The azetidin-3-ol core is expelled.
e Inhibition: The enzyme remains carbamylated (inactive).

e Recovery: Slow hydrolysis restores enzyme function (
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Caption: Kinetic pathway of cholinesterase inhibition by Azetidin-3-yl dimethylcarbamate.
The rate-limiting step for reactivation is k3 (decarbamylation).

In Vitro Experimental Protocols
Protocol A: Modified Ellman’s Assay (Inhibition Potency)

To determine the

and

, use a modified Ellman’s colorimetric assay. This protocol accounts for the time-dependent
nature of carbamate inhibition.

Reagents:

Buffer: 0.1 M Sodium Phosphate, pH 8.0.

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

Enzyme: Recombinant human AChE (rhAChE) or BUChE.

Workflow:

e Pre-Incubation (Critical): Incubate Enzyme + Azetidin-3-yl dimethylcarbamate (variable
concentrations:
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to

M) in buffer for 30 minutes at 25°C. Note: Without pre-incubation, IC50 values will be
underestimated due to slow carbamylation.

e Reaction Start: Add DTNB and ATCh mixture.
e Measurement: Monitor absorbance at 412 nm for 5 minutes (kinetic mode).

e Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a non-linear regression model
(Sigmoidal dose-response).

Protocol B: Determination of Carbamylation Rate ()

Since efficacy depends on the speed of inhibition, calculating the bimolecular rate constant is
essential.

Incubate Enzyme + Inhibitor at a fixed concentration (

).

e Attime intervals (

min), remove an aliquot and dilute 100-fold into a substrate-rich solution (stopping the
inhibition reaction).

o Measure residual activity (

).

o Plot

vS. time to obtain the observed rate constant (
).

e Plot
VS.

to determine

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443007?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(max inactivation rate) and

(affinity).

Data Interpretation & Selectivity

The azetidine ring confers distinct selectivity compared to piperidine-based inhibitors (e.g.,
Donepezil).

Metric Expected Outcome Interpretation

High potency indicates
AChE IC50 10 -500 nM successful fitting of the
azetidine into the anionic cleft.

High ratio (AChE/BUChE)
BuChE IC50 >10 pM suggests selectivity for the
narrower AChE gorge.

o ) Confirms pseudo-irreversible
Reversibility < 10% recovery in 1 hr )
carbamate mechanism.

Experimental Workflow Diagram

The following diagram outlines the logical flow for validating the compound's activity, from stock

preparation to kinetic analysis.
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Caption: Step-by-step validation workflow for Azetidin-3-yl dimethylcarbamate activity.

Safety & Handling

» Toxicity: As a carbamate, this compound is a potential cholinesterase inhibitor. Direct contact
or inhalation may induce cholinergic crisis (miosis, salivation, tremors).

e Handling: Use a fume hood. Wear nitrile gloves and safety goggles.

o Deactivation: Treat waste with 1M NaOH to hydrolyze the carbamate bond before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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